molecular formula C17H18Cl2N2O B6499390 3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide CAS No. 953170-00-8

3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide

Cat. No. B6499390
CAS RN: 953170-00-8
M. Wt: 337.2 g/mol
InChI Key: WLNBFEXEHZXPEY-UHFFFAOYSA-N
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Description

The compound “3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide” is a synthetic opioid analgesic . It is also known as U-47700 and has been associated with deaths due to its presence in counterfeit pharmaceutical opioids . The molecular formula of this compound is C19H23Cl2N3O .


Molecular Structure Analysis

The molecular structure of this compound involves a core phenyl ring with two chlorine atoms at carbons R3 and R4 . This ring is connected to an amine group through a carbonyl group (C=O). The terminal nitrogen atom of the amide group is bonded to a methyl carbon and substituted cyclohexane ring . The cyclohexane ring is further substituted at R2 with a dimethylamino group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 380.311 Da . Other physical and chemical properties specific to this compound are not detailed in the available resources.

Scientific Research Applications

Forensic Analysis and Toxicology

The compound has been associated with fatalities as a synthetic opioid. Specifically, it is a structural isomer of AH-7921, which emerged as a new psychoactive substance (NPS) on the market. Researchers have studied its effects, toxicity, and implications for forensic analysis .

Controlled-Release Pharmaceutical Formulations

Ion-pairing techniques have been explored for controlled-release pharmaceuticals. By forming ion pairs, the active ingredient (such as 3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide) can maintain its pharmacological profile without undergoing structural changes. This approach is particularly relevant for peptides .

Anti-SUMO-2 Antibodies

The compound has applications in immunology research. For instance, it can be used to produce anti-SUMO-2 antibodies in rabbit models. These antibodies play a role in studying the small ubiquitin-like modifier (SUMO) pathway .

Benzylic Position Reactions

Researchers have investigated reactions at the benzylic position, where 3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide may participate. Understanding its reactivity in this context contributes to organic synthesis and drug development .

Analgesic Properties

Early studies revealed that U-47700 (a derivative of this compound) exhibited increased analgesic properties and morphine-like behavior in mice compared to morphine itself. This finding highlights its potential as an analgesic agent .

Drug Development and Policy Considerations

As part of the search for opioid alternatives, compounds like 3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide have attracted attention. Balancing their side-effect profiles, abuse liability, and dependence potential is crucial for drug development. However, the emergence of NPS poses challenges for policy makers, clinicians, and law enforcement .

Mechanism of Action

The compound is an agonist of the μ-opioid receptor . It has around 7.5 times the potency of morphine in animal models .

Safety and Hazards

This compound is a potent synthetic opioid and has been associated with deaths . It has been detected in counterfeit pharmaceutical opioids . It is strongly advised to use harm reduction practices if choosing to use this substance .

properties

IUPAC Name

3,4-dichloro-N-[2-[4-(dimethylamino)phenyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O/c1-21(2)14-6-3-12(4-7-14)9-10-20-17(22)13-5-8-15(18)16(19)11-13/h3-8,11H,9-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNBFEXEHZXPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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